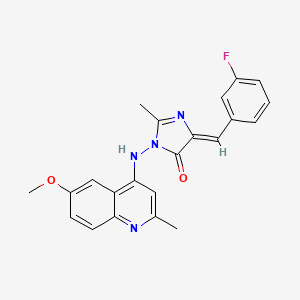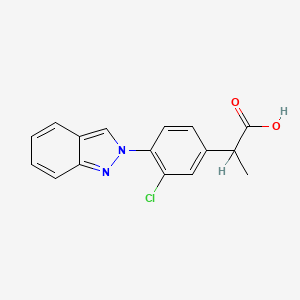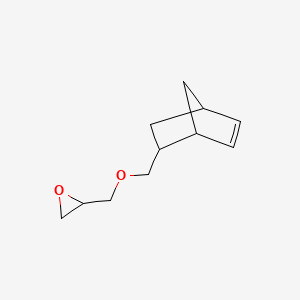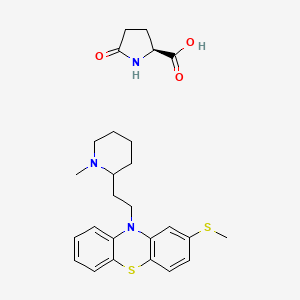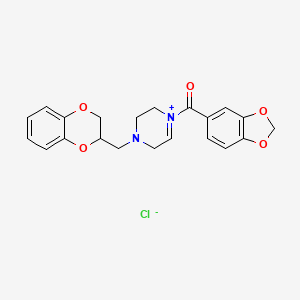
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-ベンゾジオキソール-5-イルカルボニル)-4-((2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)メチル)ピペラジニウムクロリドは、ベンゾジオキソールとベンゾジオキシン置換基を有するピペラジニウムコアを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(1,3-ベンゾジオキソール-5-イルカルボニル)-4-((2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)メチル)ピペラジニウムクロリドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ベンゾジオキソールとベンゾジオキシンの中間体の調製から始まり、特定の反応条件下でピペラジニウムコアと結合されます。これらの反応に使用される一般的な試薬には、有機溶媒、触媒、保護基が含まれ、目的の生成物が高い純度と収率で得られるようにします。
工業的生産方法
この化合物の工業的生産は、おそらく、実験室規模の合成方法を拡大する必要があるでしょう。これには、効率を最大化し、コストを最小限に抑えるために、温度、圧力、反応時間などの反応条件を最適化することが含まれます。連続フローリアクターや自動合成システムなどの高度な技術を使用して、一貫した品質と高スループットを実現することができるかもしれません。
化学反応の分析
反応の種類
1-(1,3-ベンゾジオキソール-5-イルカルボニル)-4-((2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)メチル)ピペラジニウムクロリドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を改変したりするために酸化される可能性があります。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: 置換反応は、特定の原子または基を異なる原子または基に置き換えることで、化合物の誘導体を作成できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核試薬と求電子試薬が含まれます。温度、溶媒の選択、pHなどの反応条件は、目的の結果が得られるように注意深く制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化またはカルボキシル化された誘導体が得られる場合があり、一方、置換反応によって、さまざまな官能基化された化合物が生成されます。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい反応経路を探求し、新規材料を開発できます。
生物学
生物学的研究では、この化合物は、タンパク質や核酸などの生体高分子との潜在的な相互作用について調査される可能性があります。これは、新しい生化学経路と治療標的を発見することにつながる可能性があります。
医学
医学では、この化合物は、薬物候補としての可能性を含む薬理学的特性について研究される可能性があります。特定の分子標的との相互作用により、さまざまな病気の新しい治療法が明らかになる可能性があります。
産業
工業的な応用では、この化合物は、高度なポリマーやコーティングなど、ユニークな特性を持つ新素材の開発に使用される可能性があります。その構造的特徴は、化学プロセスの触媒の設計にも役立つ可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can lead to the discovery of new biochemical pathways and therapeutic targets.
Medicine
In medicine, the compound could be studied for its pharmacological properties, including its potential as a drug candidate. Its interactions with specific molecular targets may reveal new treatments for various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its structural features could also make it useful in the design of catalysts for chemical processes.
作用機序
1-(1,3-ベンゾジオキソール-5-イルカルボニル)-4-((2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)メチル)ピペラジニウムクロリドが効果を発揮するメカニズムは、分子標的との特定の相互作用に依存します。これらの標的には、さまざまな生物学的経路に関与する酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物の構造により、高い特異性でこれらの標的に結合し、その活性を調節し、観察された効果につながります。
類似の化合物との比較
類似の化合物
類似の化合物には、ベンゾジオキソールとベンゾジオキシン置換基を有する他のピペラジニウム誘導体があります。例として、以下が挙げられます。
- 1-(1,3-ベンゾジオキソール-5-イルカルボニル)ピペラジニウムクロリド
- 4-((2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)メチル)ピペラジニウムクロリド
独自性
1-(1,3-ベンゾジオキソール-5-イルカルボニル)-4-((2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)メチル)ピペラジニウムクロリドを際立たせているのは、ベンゾジオキソールとベンゾジオキシン基の両方が同じ分子内に組み合わされていることです。このユニークな構造的特徴により、異なる化学的および生物学的特性が与えられ、研究および工業的応用に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other piperazinium derivatives with benzodioxole and benzodioxin substituents. Examples include:
- 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazinium chloride
- 4-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride
Uniqueness
What sets 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride apart is its combination of both benzodioxole and benzodioxin groups within the same molecule. This unique structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
74754-17-9 |
|---|---|
分子式 |
C21H21ClN2O5 |
分子量 |
416.9 g/mol |
IUPAC名 |
1,3-benzodioxol-5-yl-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,5-dihydro-2H-pyrazin-1-ium-1-yl]methanone;chloride |
InChI |
InChI=1S/C21H21N2O5.ClH/c24-21(15-5-6-18-20(11-15)27-14-26-18)23-9-7-22(8-10-23)12-16-13-25-17-3-1-2-4-19(17)28-16;/h1-6,9,11,16H,7-8,10,12-14H2;1H/q+1;/p-1 |
InChIキー |
DBAQTAGABZKCAD-UHFFFAOYSA-M |
正規SMILES |
C1C[N+](=CCN1CC2COC3=CC=CC=C3O2)C(=O)C4=CC5=C(C=C4)OCO5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


